![molecular formula C12H14ClN3O2S B173971 N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide CAS No. 105771-36-6](/img/structure/B173971.png)
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
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Overview
Description
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C12H14ClN3O2S. It is characterized by the presence of an imidazole ring attached to a propyl chain, which is further connected to a 4-chlorobenzenesulfonamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide typically involves the reaction of 1-(3-aminopropyl)imidazole with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the imidazole ring can produce an imidazolone .
Scientific Research Applications
Medicinal Chemistry
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide exhibits significant biological activity, particularly in antimicrobial and antitumor domains:
- Antimicrobial Activity : The compound has been studied for its potential as a lead compound in developing new antimicrobial agents. Its imidazole group enhances its interaction with biological targets, leading to effective inhibition of bacterial growth.
- Antitumor Properties : Research indicates that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. The substitution at the imidazolyl-3-position has been shown to modulate this activity, suggesting potential for anticancer drug development.
- Neurodegenerative Disorders : Some studies suggest that imidazole-based compounds can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This positions this compound as a candidate for further research in neurodegenerative diseases .
Material Science
The compound is also utilized in the synthesis of materials with specific properties:
- Functionalization of Surfaces : It serves as a precursor for synthesizing organosilicon compounds used in sol-gel technologies and surface functionalization of oxide particles. This application is critical in developing advanced materials with tailored properties.
- Polymer Chemistry : The incorporation of the imidazole group into polymer backbones enhances adhesion properties, making it valuable in producing dispersing agent polymers.
Pharmacological Research
This compound has been investigated for its pharmacological properties:
Mechanism of Action
The mechanism of action of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. Additionally, the sulfonamide group can interact with proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound shares the imidazole and propyl chain but lacks the sulfonamide group.
4-Chlorobenzenesulfonamide: This compound contains the sulfonamide group but lacks the imidazole and propyl chain.
Uniqueness
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide is unique due to the combination of the imidazole ring and the sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a chlorobenzene ring and an imidazolyl propyl chain. The presence of these functional groups contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H14ClN3O2S |
Molecular Weight | 303.77 g/mol |
CAS Number | 105771-36-6 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Notably:
- Inhibition of β-Catenin : This compound has been identified as a potent inhibitor of β-catenin, a key player in the Wnt signaling pathway that is often dysregulated in cancer. In vitro studies demonstrated that it significantly inhibited Wnt-dependent transcription and reduced the proliferation of cancer cell lines such as SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM, respectively .
- Antitumor Activity : In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor growth and decreased expression of proliferation markers like Ki67, indicating its potential as an anticancer agent .
Case Studies
- Anticancer Efficacy : A study published in Cancer Research highlighted the efficacy of this compound in inhibiting colorectal cancer cell lines. The compound not only inhibited cell growth but also induced apoptosis, suggesting multiple mechanisms through which it exerts its effects .
- Metabolic Stability : Another investigation assessed the metabolic stability of the compound when incubated with human liver microsomes. Results indicated that it exhibited higher metabolic stability compared to standard reference compounds, which is crucial for its therapeutic application .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Activity Type | Description |
---|---|
Enzyme Inhibition | Potent inhibitor of β-catenin |
Antitumor Activity | Induces apoptosis and inhibits cancer cell proliferation |
Metabolic Stability | Higher stability compared to reference compounds |
Properties
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNJVWRQQSQPPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCN2C=CN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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